molecular formula C16H24N2O3 B15252643 tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate

tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate

Cat. No.: B15252643
M. Wt: 292.37 g/mol
InChI Key: AXPLALRFOUTGMN-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate: is a chemical compound with the molecular formula C16H24N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a tert-butyl carbamate group attached to a phenyl ring, which is further connected to a piperidine ring through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(piperidin-4-yloxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.

    Reduction: Formation of reduced products such as amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biological research to study enzyme interactions and receptor binding. It is often used in assays to investigate the activity of specific enzymes or receptors.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development.

Industry: The compound finds applications in the industrial sector as an intermediate in the production of specialty chemicals. It is also used in the formulation of certain coatings and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate
  • tert-butyl N-(piperidin-4-yl)carbamate
  • N-tert-Butoxycarbonyl)-4-iodoaniline

Comparison: tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate is unique due to its specific structural features, such as the phenyl ring connected to the piperidine ring through an oxygen atom. This structural arrangement imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-(3-piperidin-4-yloxyphenyl)carbamate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-12-5-4-6-14(11-12)20-13-7-9-17-10-8-13/h4-6,11,13,17H,7-10H2,1-3H3,(H,18,19)

InChI Key

AXPLALRFOUTGMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC2CCNCC2

Origin of Product

United States

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